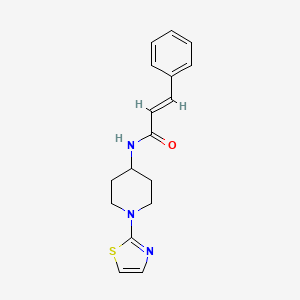

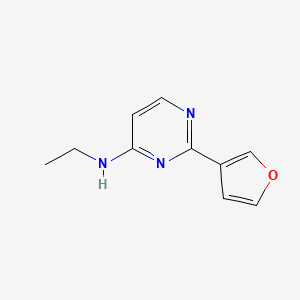

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

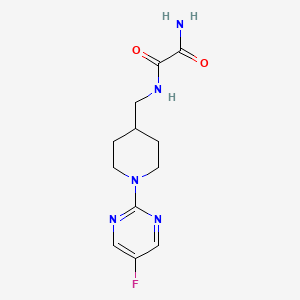

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Characterization

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine derivatives have been explored in quantum chemical studies. One such study focused on hydrogen bonding sites in pyrimidine compounds derivatives, revealing significant insights at various quantum chemistry levels, identifying nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).

Antimicrobial Activity

Research involving derivatives of this compound has demonstrated notable antimicrobial activity. For instance, a study on novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones showed these compounds exhibit antimicrobial properties (Ravindra et al., 2008).

Hypoglycemic Agents

This compound derivatives have been synthesized and evaluated as glucokinase activators, with certain derivatives identified as potent dual-acting hypoglycemic agents, showing efficacy in reducing glucose levels in mice (Song et al., 2011).

Synthesis Techniques

There have been developments in the efficient and library-friendly synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation. This method utilizes amines and substituted 2-aminofuran-3-carbonitrile, converted into corresponding formamidines (Han et al., 2010).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has been explored. These compounds were evaluated for their insecticidal activity and also against selected microorganisms for antibacterial potential, showcasing diverse applications in pest control and microbial resistance (Deohate & Palaspagar, 2020).

Antitumor Activity

Several studies have highlighted the potential antitumor activity of pyrimidine derivatives. For example, new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines exhibited pronounced antitumor activity in vitro, with the activity being dependent on the nature of the amine fragments (Sirakanyan et al., 2019).

Mechanism of Action

Mode of Action

The compound interacts with its targets, primarily the mitochondrial complex I, and inhibits electron transport. This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The primary biochemical pathway affected by N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is the electron transport chain in the mitochondria. By inhibiting complex I, the compound disrupts the normal flow of electrons, which can lead to a buildup of reactive oxygen species and a decrease in ATP production .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross cell membranes to reach their target in the mitochondria

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the mitochondria. By inhibiting complex I, the compound can cause a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in cells that are heavily reliant on mitochondrial ATP production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s stability and ability to cross cell membranes. Additionally, the presence of other compounds can influence the compound’s efficacy, either through competitive inhibition or synergistic effects .

Future Directions

Biochemical Analysis

Biochemical Properties

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain protein kinases, leading to altered cell signaling and gene expression . This inhibition can result in changes in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell . Understanding these pathways is important for elucidating the compound’s metabolic fate and potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular function.

Properties

IUPAC Name |

N-ethyl-2-(furan-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-11-9-3-5-12-10(13-9)8-4-6-14-7-8/h3-7H,2H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWJJKXHKHEMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)

![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)